molecular formula C7H14F2 B14748020 1,1-Difluoroheptane CAS No. 407-96-5

1,1-Difluoroheptane

Katalognummer: B14748020
CAS-Nummer: 407-96-5
Molekulargewicht: 136.18 g/mol
InChI-Schlüssel: GMAOOXCCDVIMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoroheptane is an organofluorine compound with the molecular formula C₇H₁₄F₂ It is a derivative of heptane, where two hydrogen atoms on the first carbon are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Difluoroheptane can be synthesized through the fluorination of heptane derivatives. One common method involves the reaction of 1-heptanol with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction Reactions: Reduction of this compound can lead to the formation of heptane or partially fluorinated heptane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution: Formation of heptane derivatives with different functional groups.

    Oxidation: Production of fluorinated alcohols or ketones.

    Reduction: Formation of heptane or partially fluorinated heptane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,1-difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, influencing various biochemical pathways. In biological systems, it may interact with enzymes, altering their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Difluoroethane: A smaller fluorinated hydrocarbon with similar chemical properties but different applications.

    1,1-Difluoropropane: Another fluorinated hydrocarbon with a shorter carbon chain.

    1,1-Difluorobutane: A fluorinated hydrocarbon with a four-carbon chain.

Uniqueness of 1,1-Difluoroheptane

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter fluorinated hydrocarbons

Eigenschaften

CAS-Nummer

407-96-5

Molekularformel

C7H14F2

Molekulargewicht

136.18 g/mol

IUPAC-Name

1,1-difluoroheptane

InChI

InChI=1S/C7H14F2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3

InChI-Schlüssel

GMAOOXCCDVIMBA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.